2,6-Bis(tributylstannyl)pyridine

描述

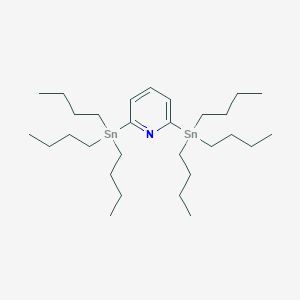

2,6-Bis(tributylstannyl)pyridine is an organotin compound with the molecular formula C29H57NSn2. It is a derivative of pyridine, where two tributylstannyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(tributylstannyl)pyridine typically involves the reaction of 2,6-dibromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

2,6-Dibromopyridine+2(Tributyltin hydride)Pd catalystthis compound+2HBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

化学反应分析

Types of Reactions: 2,6-Bis(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. These reactions are used to form carbon-carbon bonds, making this compound valuable in organic synthesis.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), halogenated organic compounds (e.g., aryl halides).

Conditions: Inert atmosphere (nitrogen or argon), solvents like tetrahydrofuran (THF) or toluene, and temperatures ranging from room temperature to reflux conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the halogenated organic compound used in the reaction.

科学研究应用

Synthesis of 2,6-Bis(tributylstannyl)pyridine

The synthesis of this compound typically involves the reaction of 2,6-dibromopyridine with tributyltin chloride in the presence of n-butyllithium as a base. The general reaction conditions include:

- Starting Materials : 2,6-dibromopyridine and tributyltin chloride

- Base : n-butyllithium

- Solvent : Tetrahydrofuran (THF)

- Yield : Approximately 17% after purification procedures .

This compound can also be synthesized using sodium or lithium stannane as an organotin source, which may offer higher yields and simpler purification methods compared to traditional approaches .

Stille Coupling Reactions

This compound is extensively used in Stille coupling reactions to synthesize various bipyridines and terpyridines. These compounds are essential in creating complex organic molecules and materials. For instance:

- Bipyridines : The compound can be reacted with aryl halides to produce functionalized bipyridines, which are valuable in organic electronics and photonics.

- Terpyridines : It has been utilized to synthesize terpyridine derivatives that exhibit interesting coordination chemistry with transition metals, enhancing their utility in catalysis and materials science .

Organometallic Catalysts

The compound serves as a building block for organometallic pincer complexes that are pivotal in catalysis. These complexes have shown efficiency in various reactions, including:

- C-C Bond Formation : Catalysts derived from this compound facilitate the activation of strong C-C bonds.

- Dehydrogenation Reactions : They are also involved in dehydrogenation processes, which are crucial for energy conversion technologies .

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a central building block for creating metallosupramolecular assemblies. These architectures are characterized by:

- Grid-like Structures : The compound can be integrated into grid-like polymeric structures that exhibit unique mechanical and electronic properties.

- Ligand Design : Its ability to coordinate with various metal centers allows for the design of ligands that can form stable complexes with metals for applications in sensing and catalysis .

Biological Activities

Recent studies have explored the biological implications of pyridine derivatives related to this compound. Research indicates:

- Antitumor Activity : Derivatives of pyridine have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. The structure-activity relationship suggests that modifications to the pyridine ring can enhance biological activity .

- Potential Drug Development : The exploration of these compounds could lead to novel antitumor agents that leverage the unique properties of pyridine derivatives .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Catalysis | Used in Stille coupling reactions | Synthesis of bipyridines and terpyridines |

| Organometallic Chemistry | Building block for pincer complexes | Efficient C-C bond activation and dehydrogenation |

| Supramolecular Chemistry | Central component in metallosupramolecular assemblies | Formation of grid-like polymeric structures |

| Biological Activity | Evaluated for antitumor properties | Moderate cytotoxicity against cancer cell lines |

作用机制

The mechanism of action of 2,6-Bis(tributylstannyl)pyridine in palladium-catalyzed cross-coupling reactions involves the formation of a palladium complex with the stannyl groups. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The general steps are:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.

Transmetalation: The stannyl group transfers to the palladium center, replacing the halide.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further catalytic cycles.

相似化合物的比较

2-(Tributylstannyl)pyridine: Similar in structure but with only one tributylstannyl group attached to the pyridine ring.

2,6-Dibromopyridine: The precursor used in the synthesis of 2,6-Bis(tributylstannyl)pyridine.

2,6-Dimethylpyridine: A structurally similar compound with methyl groups instead of stannyl groups.

Uniqueness: this compound is unique due to the presence of two stannyl groups, which enhances its reactivity in cross-coupling reactions compared to compounds with only one stannyl group. This dual functionality allows for the formation of more complex molecular structures in a single reaction step.

生物活性

2,6-Bis(tributylstannyl)pyridine is an organotin compound with significant applications in organic synthesis, particularly in Stille cross-coupling reactions. This compound has garnered attention not only for its synthetic utility but also for its biological activities, which are increasingly being explored in various research contexts.

Molecular Characteristics:

- Molecular Formula: C29H57NSt2

- Molecular Weight: 657.19 g/mol

- CAS Number: 163630-07-7

Synthesis:

this compound is synthesized through the reaction of 2,6-dibromopyridine with tributyltin chloride, typically in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under inert conditions. The reaction often involves a catalyst such as lithium diisopropylamide (LDA) or magnesium to facilitate the formation of this organotin compound .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent and its role in biological systems.

Anticancer Activity

Recent studies suggest that organotin compounds, including this compound, exhibit anticancer properties. For instance:

- Mechanism of Action: Organotin compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. This leads to cell cycle arrest and ultimately cell death.

- Case Studies: In vitro studies have demonstrated that derivatives of organotin compounds can inhibit the growth of various cancer cell lines. A specific study highlighted the efficacy of organotin-based compounds against breast cancer cells, showing significant cytotoxicity at micromolar concentrations .

Antimicrobial Activity

There is also emerging evidence regarding the antimicrobial properties of organotin compounds:

- Mechanism: The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and interfere with cellular processes.

- Research Findings: A study indicated that certain organotin derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis(tributylstannyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves stannylation of pyridine derivatives. A common approach is the reaction of 2,6-dihalopyridine with tributylstannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Key parameters include:

- Temperature: 80–100°C in toluene or THF.

- Catalyst loading: 2–5 mol% to minimize side reactions.

- Stoichiometry: Excess tributylstannane (2.2–2.5 equivalents) ensures complete conversion.

Yield optimization requires rigorous exclusion of moisture/oxygen, as tributylstannane is moisture-sensitive. Purification via column chromatography (hexane/ethyl acetate) typically achieves >90% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirms substitution pattern on the pyridine ring. Tributylstannyl groups appear as distinct multiplets (δ 0.8–1.6 ppm for Sn-CH₂) .

- 119Sn NMR: Directly probes Sn-C bonding (δ −10 to +50 ppm range).

- X-ray crystallography: Resolves steric effects of tributylstannyl groups and confirms planarity of the pyridine core .

- Elemental analysis: Validates stoichiometry (C: ~52%, H: ~8.7%, Sn: ~36%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential release of toxic tin vapors.

- Deactivation: Quench residues with aqueous KF to form insoluble SnF₂ before disposal.

- Storage: Under argon at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do the electronic and steric properties of tributylstannyl groups influence catalytic applications?

Methodological Answer: Tributylstannyl groups act as σ-donors in cross-coupling reactions (e.g., Stille coupling), enhancing reactivity via transmetalation. Steric bulk from butyl chains can:

- Limit substrate scope: Bulky reactants may face accessibility issues.

- Stabilize intermediates: Sn–C bonds reduce oxidative addition barriers in Pd-catalyzed reactions.

Comparative studies with trimethylstannyl analogs show higher yields for tributyl derivatives in aryl-aryl couplings (75–85% vs. 60–70%) due to improved stability .

Q. What challenges arise in purification, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Co-elution of Sn-containing byproducts during chromatography.

Solution: Use silica gel pretreated with triethylamine to reduce Sn adsorption. - Challenge 2: Hydrolysis under ambient conditions.

Solution: Employ anhydrous solvents and Schlenk techniques. - Validation: Monitor via TLC (Rf ~0.6 in hexane/EtOAc 9:1) and confirm absence of SnO₂ peaks via IR (no broad ~3400 cm⁻¹ O-H stretch) .

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) or supramolecular systems?

Methodological Answer: The pyridine core acts as a bridging ligand, while stannyl groups enable post-synthetic modification. For example:

- MOF functionalization: React with Zn(NO₃)₂ to form Sn-Zn clusters, enhancing porosity (surface area >1000 m²/g).

- Luminescent systems: Coordination with lanthanides (e.g., Eu³+) yields red-emitting materials with quantum yields up to 35% .

Q. Contradictions and Resolutions

属性

IUPAC Name |

tributyl-(6-tributylstannylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEFCJWCBXZDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57NSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463963 | |

| Record name | 2,6-bis(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163630-07-7 | |

| Record name | 2,6-bis(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。